molecular formula C10H15BrN2O B1668692 CBP-93872

CBP-93872

Katalognummer: B1668692
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: AOFSWDJNINCPJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Molecular Mechanism of Action

CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:

  • Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .

  • Suppression of ATR-dependent phosphorylation events:

    • Nbs1 phosphorylation (S343) reduced by 85% at 10 μM concentration .

    • Replication protein A2 (RPA2) phosphorylation (S33) inhibited in a dose-dependent manner .

  • No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .

In Vitro Kinase Reactions

This compound disrupts ATR signaling in reconstituted systems:

ParameterObservationSource
ATP-dependent Rad17 phosphorylation70% inhibition at 50 μM ATP
ssDNA-induced ATR activationIC₅₀ = 12 μM (via Nbs1-dependent pathway)
DNA-end resectionNo significant effect

Biochemical Pathway Modulation

This compound alters downstream signaling cascades:

  • Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .

  • Synergistic effects with DNA-damaging agents:

    • Oxaliplatin : 3.2-fold increase in apoptosis in colorectal cancer cells .

    • Gemcitabine : 2.8-fold sensitization in pancreatic cancer models .

Therapeutic Implications

Cancer TypeCombination TherapyEfficacy ImprovementCitation
ColorectalOxaliplatin + this compound4.1x cell death
PancreaticGemcitabine + this compound3.6x cell death
Non-small cell lungCisplatin + this compound2.9x cell death

Experimental Conditions

  • Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .

  • Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .

  • Time course : Checkpoint abrogation observed within 4–8 hours post-IR .

Research Limitations

  • Mechanism specificity: Unclear whether this compound directly binds Nbs1 or modulates auxiliary proteins .

  • In vivo pharmacokinetics: No published data on bioavailability or toxicity profiles.

Wissenschaftliche Forschungsanwendungen

Synergistic Effects with Chemotherapeutics

Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:

  • Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
  • Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .

Case Studies and Experimental Findings

  • Colorectal Cancer (HT29 Cell Line) :
    • Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
    • The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
  • Pancreatic Cancer (Panc-1 Cell Line) :
    • In Panc-1 cells treated with this compound at 200 μM along with gemcitabine (0.1 μM), there was a notable increase in apoptosis from 8.4% to 38.5% .
  • Mechanistic Insights :
    • The compound was found to abrogate DSB-induced G2 checkpoint activation without affecting DNA-end resection, suggesting a targeted mechanism that could be leveraged for therapeutic purposes in p53-mutated cancers .

Summary of Findings

Chemotherapeutic Agent Cell Line Concentration of this compound Effect on Apoptosis (%)
OxaliplatinHT2950 μMIncreased from 6.1% to 24.3%
CisplatinHT2950 μMIncreased apoptosis observed
GemcitabinePanc-1200 μMIncreased from 8.4% to 38.5%
5-FluorouracilHT2950 μMIncreased from 5.8% to 19.5%

Wirkmechanismus

The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .

Vergleich Mit ähnlichen Verbindungen

CBP-93872 ist einzigartig in seiner spezifischen Hemmung des durch DNA-Doppelstrangbruch induzierten G2-Checkpoints. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Hemmung des G2-Checkpoints und sein Potenzial für die Sensibilisierung von p53-mutierten Krebszellen für die Chemotherapie aus.

Biologische Aktivität

CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.

This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.

  • Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .

Effects on Cancer Cell Sensitivity

Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:

Drug Cell Line Sensitivity Increase (%) Mechanism
OxaliplatinHT2918.2Increased apoptosis via reduced ATR phosphorylation
CisplatinHT2916.1Enhanced apoptosis through checkpoint suppression
GemcitabinePanc-130.1Induction of apoptosis and γH2AX levels increase
5-FluorouracilHT2913.7Increased sub-G1 population indicating cell death

Study 1: Sensitization to Chemotherapy

In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .

Eigenschaften

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBP-93872
Reactant of Route 2
Reactant of Route 2
CBP-93872
Reactant of Route 3
Reactant of Route 3
CBP-93872
Reactant of Route 4
Reactant of Route 4
CBP-93872
Reactant of Route 5
Reactant of Route 5
CBP-93872
Reactant of Route 6
Reactant of Route 6
CBP-93872

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.